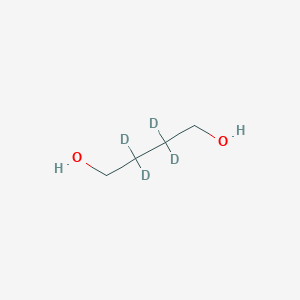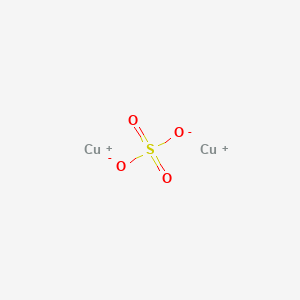![molecular formula C7H10Cl2 B106809 (1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane CAS No. 19297-57-5](/img/structure/B106809.png)
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane, commonly known as DCC, is a bicyclic organic compound with the molecular formula C7H10Cl2. It is a chiral molecule with three asymmetric centers and exists as two enantiomers, (1S,3R,4S)-DCC and (1R,3S,4R)-DCC. DCC has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The exact mechanism of action of DCC is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to interact with specific target proteins or enzymes in the body.
生化学的および生理学的効果
Studies have shown that DCC exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCC has also been shown to possess antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza A virus. In addition, DCC has been found to exhibit antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
One of the main advantages of using DCC in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. DCC is also relatively easy to synthesize and is commercially available. However, one of the limitations of using DCC is its toxicity, which can pose a risk to researchers working with the compound.
将来の方向性
There are several potential future directions for research on DCC. One area of interest is the development of novel synthetic methods for the production of DCC and its derivatives. Another area of research is the investigation of the biological mechanisms underlying the antiviral and anticancer properties of DCC. Additionally, the potential use of DCC in the development of new materials with unique properties is an area of interest for materials scientists.
合成法
The synthesis of DCC can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and the Birch reduction. One of the most commonly used methods for synthesizing DCC is the Diels-Alder reaction between cyclopentadiene and 1,3-dichloro-1-propene. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and yields a mixture of the two enantiomers of DCC.
科学的研究の応用
DCC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties. DCC has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
19297-57-5 |
|---|---|
製品名 |
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane |
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC名 |
(1S,3R,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6+,7-/m0/s1 |
InChIキー |
SOTQZMKCBKQDMM-XVMARJQXSA-N |
異性体SMILES |
C1C[C@@]2(C[C@H]1[C@@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
正規SMILES |
C1CC2(CC1C(C2)Cl)Cl |
同義語 |
Norbornane, 1,3-dichloro-, endo- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



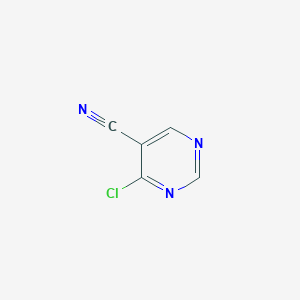
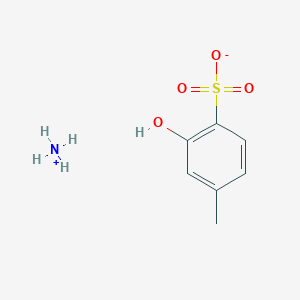
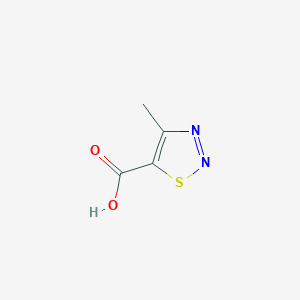
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
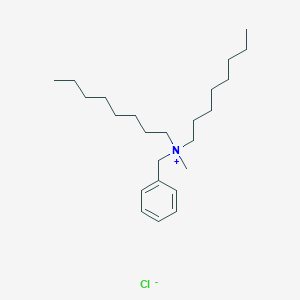
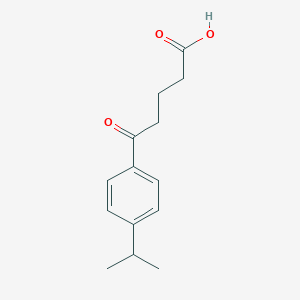
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)

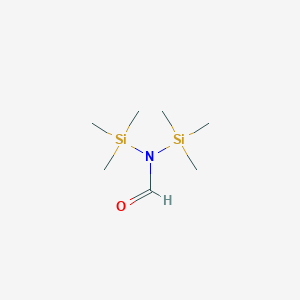
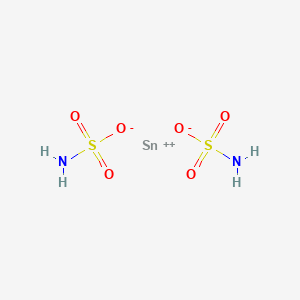
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)
